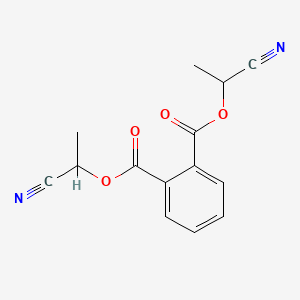
Bis(1-cyanoethyl) phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-cyanoethyl) phthalate is a chemical compound that belongs to the family of phthalates, which are esters of phthalic acid. Phthalates are widely used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. This compound is specifically known for its applications in various industrial processes and products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-cyanoethyl) phthalate typically involves the esterification of phthalic anhydride with 1-cyanoethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The reaction can be represented as follows:
Phthalic Anhydride+21-Cyanoethanol→Bis(1-cyanoethyl) phthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1-cyanoethyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and 1-cyanoethanol.
Oxidation: The compound can be oxidized under specific conditions to produce phthalic acid derivatives.
Substitution: this compound can participate in substitution reactions where the cyanoethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Phthalic acid and 1-cyanoethanol.
Oxidation: Phthalic acid derivatives.
Substitution: Compounds with different functional groups replacing the cyanoethyl groups.
Applications De Recherche Scientifique
Bis(1-cyanoethyl) phthalate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of polymers and resins.
Biology: Studied for its potential effects on biological systems, particularly in relation to its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its effects on liver function and reproductive health.
Industry: Utilized in the production of flexible plastics, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of Bis(1-cyanoethyl) phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone signaling pathways by binding to hormone receptors and altering their activity. This can lead to disruptions in the hypothalamic-pituitary-gonadal axis, affecting reproductive health and development. Additionally, this compound can induce oxidative stress and inflammation, contributing to its toxic effects on biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DiNP)
- Diisodecyl phthalate (DiDP)
- Diethyl phthalate (DEP)
- Dimethyl phthalate (DMP)
- Dibutyl phthalate (DBP)
Uniqueness
Bis(1-cyanoethyl) phthalate is unique due to the presence of cyanoethyl groups, which impart distinct chemical properties compared to other phthalates. These properties influence its reactivity and interactions with biological systems, making it a compound of interest in various research fields.
Propriétés
Numéro CAS |
6380-63-8 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
bis(1-cyanoethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-9(7-15)19-13(17)11-5-3-4-6-12(11)14(18)20-10(2)8-16/h3-6,9-10H,1-2H3 |
Clé InChI |
BTIOZBFFOWDNPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)OC(=O)C1=CC=CC=C1C(=O)OC(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


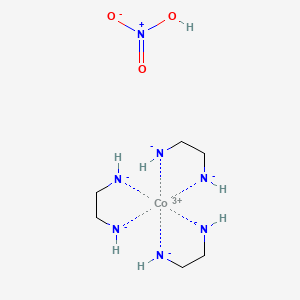

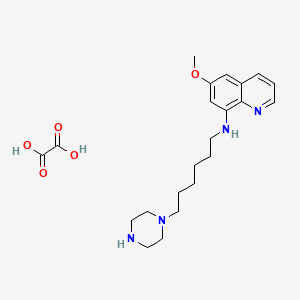
![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
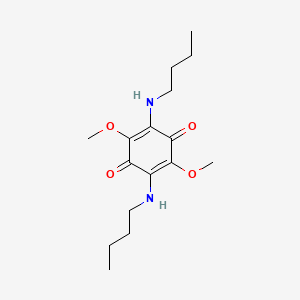
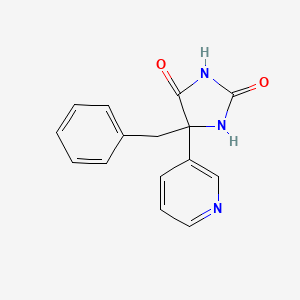
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
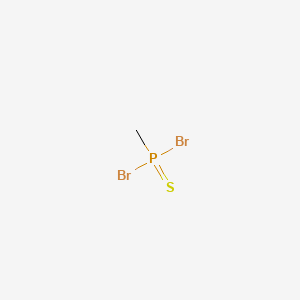
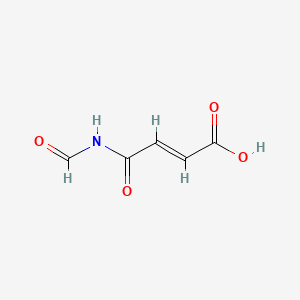
![2,6-Bis(2-ethylhexyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2h,6h)-tetrone](/img/structure/B14727487.png)
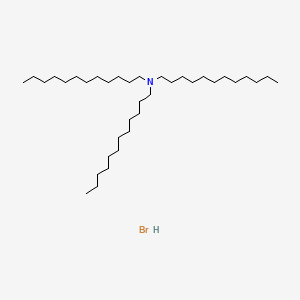
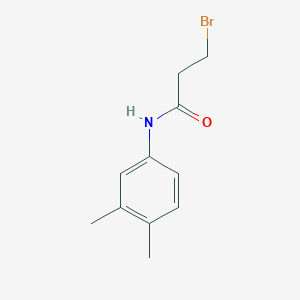
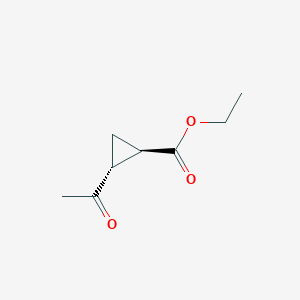
![Benzo[13,14]pentapheno[3,4,5-def]isoquinoline-1,3,8(2H)-trione](/img/structure/B14727504.png)
